4-(Neopentyloxy)phenylboronic acid
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Overview
Description
4-(Neopentyloxy)phenylboronic acid is a unique chemical compound with the empirical formula C11H17BO3 and a molecular weight of 208.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital .Scientific Research Applications
Supramolecular Assemblies
4-(Neopentyloxy)phenylboronic acid and its derivatives play a role in the design and synthesis of supramolecular assemblies. Such assemblies have been observed with phenylboronic acids, including the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, leading to centrosymmetric cyclic C–H⋯O hydrogen bonding dimers (Pedireddi & Seethalekshmi, 2004).
Diagnostic and Therapeutic Applications
Phenylboronic acid-decorated polymeric nanomaterials, which could include derivatives of this compound, have been exploited for diagnostic and therapeutic applications. They have shown potential in drug delivery systems and biosensors, particularly interacting with glucose and sialic acid (Lan & Guo, 2019).
Glucose-Responsive Materials
Phenylboronic acid-based materials, such as those derived from this compound, are significant in constructing glucose-responsive systems, particularly in insulin delivery. This includes materials like nanogels, micelles, vesicles, and mesoporous silica nanoparticles (Ma & Shi, 2014).
Carbohydrate Chemistry
This compound derivatives are useful in carbohydrate chemistry. They condense with diols to form cyclic esters, aiding in the synthesis of specifically substituted or oxidized sugar derivatives. Such derivatives have applications in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).
Nanoparticle-Based Therapeutics
Phenylboronic-acid-modified nanoparticles, potentially including this compound derivatives, show promise as antiviral therapeutics. They can form complexes with compounds like iron-oxide, silica, or diamond-derived nanoparticles, potentially inhibiting viral entry in diseases like Hepatitis C (Khanal et al., 2013).
Gene Transfection
Phenylboronic acid-modified polymers have shown enhanced capability for gene transfection. The incorporation of boronic acid groups into polyethylenimine, potentially including this compound, enhances gene delivery efficiency through improved DNA condensation and cell uptake (Peng, Chen, Zhong, & Zhuo, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Neopentyloxy)phenylboronic acid, like other boronic acids, has a unique ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . .
Mode of Action
Boronic acids, including phenylboronic acid, are known to interact with their targets through the formation of reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .
Biochemical Pathways
Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biochemical pathways .
Pharmacokinetics
The properties of boronic acids in general suggest that they may have good bioavailability due to their ability to form reversible covalent complexes with biological molecules .
Result of Action
Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biological structures and processes .
Action Environment
The action of this compound, like other boronic acids, is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between boronic acids and cis-diol-containing molecules are pH-dependent, suggesting that the action, efficacy, and stability of this compound may be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
4-(Neopentyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with polyols, including sugars. This interaction is crucial for its application in analytical and therapeutic fields. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with sugars and glycoproteins on the cell membrane can enhance its cellular uptake and influence cell function. Studies have demonstrated that phenylboronic acid derivatives, including this compound, can disrupt cellular processes in cultured tobacco cells, leading to cellular disruption .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to form reversible complexes with polyols is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on the temporal effects of this compound are limited, it is known that phenylboronic acid derivatives can form reversible complexes with polyols, which may influence their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies on phenylboronic acid derivatives have shown that they can improve drug-loading efficiency and cell permeation ability, which may influence their dosage effects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form complexes with polyols can affect metabolic flux and metabolite levels. While specific data on the metabolic pathways of this compound are limited, it is known that phenylboronic acid derivatives can influence various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form complexes with sugars and glycoproteins can influence its localization and accumulation within cells. This property is important for its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its ability to form complexes with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within cells .
Properties
IUPAC Name |
[4-(2,2-dimethylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLAQNYVAYGYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681723 |
Source
|
Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-38-0 |
Source
|
Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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